An In-Depth Technical Guide to tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate is a bifunctional molecule of significant interest in the field of medicinal chemistry and drug discovery. While a specific CAS number for this compound is not prominently listed in major chemical databases, its synthesis is readily achievable, and its structure offers a valuable platform for the development of novel therapeutic agents. The molecule incorporates three key features: a bromine-substituted aromatic ring, an amide linkage, and a tert-butyloxycarbonyl (Boc)-protected amine. This unique combination allows for selective chemical modifications, making it an ideal intermediate for constructing more complex molecular architectures.
The presence of the 3-bromophenyl moiety provides a handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The amide bond provides structural rigidity and hydrogen bonding capabilities, which are crucial for molecular recognition at biological targets. The Boc-protected ethylamine chain serves as a flexible linker, and the Boc group itself allows for orthogonal deprotection strategies, revealing a primary amine for further functionalization.[1] This guide provides a comprehensive overview of the synthesis, purification, and characterization of tert-butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate, along with insights into its potential applications.
Synthesis of tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate
The synthesis of the title compound is most efficiently achieved through a two-step process involving the preparation of the key precursors, N-Boc-ethylenediamine and 3-bromobenzoyl chloride, followed by their coupling to form the final product.
Part 1: Synthesis of Precursors
1.1: Synthesis of N-Boc-ethylenediamine
The mono-protection of ethylenediamine is a critical step to prevent double acylation in the subsequent reaction. A common and effective method involves the direct reaction of an excess of ethylenediamine with di-tert-butyl dicarbonate (Boc₂O).[1][2]
Experimental Protocol: Synthesis of N-Boc-ethylenediamine
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Materials: Ethylenediamine, di-tert-butyl dicarbonate (Boc₂O), dioxane, water, magnesium oxide.
-
Procedure:
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In a well-ventilated fume hood, a mixture of ethylenediamine (600 ml), dioxane (3 L), water (1.5 L), and magnesium oxide (90 g) is stirred at room temperature under an inert atmosphere (e.g., argon).[1]
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Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the stirred solution, maintaining the temperature below 30°C.
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The reaction mixture is stirred at room temperature for approximately 2-3 hours, and the progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure to remove the excess ethylenediamine and dioxane.
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The resulting residue is taken up in an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield N-Boc-ethylenediamine as a viscous oil or low-melting solid.
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1.2: Synthesis of 3-Bromobenzoyl Chloride
3-Bromobenzoyl chloride is prepared from 3-bromobenzoic acid via reaction with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is a well-established and cost-effective method.
Experimental Protocol: Synthesis of 3-Bromobenzoyl Chloride
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Materials: 3-Bromobenzoic acid, thionyl chloride (SOCl₂), and a catalytic amount of N,N-dimethylformamide (DMF).
-
Procedure:
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In a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize the HCl and SO₂ byproducts), 3-bromobenzoic acid is suspended in an excess of thionyl chloride (2-3 equivalents).
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A catalytic amount of DMF (1-2 drops) is carefully added to the suspension.
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The mixture is gently heated to reflux (approximately 80°C) and maintained at this temperature for 1-2 hours, or until the evolution of gas ceases.
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After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure.
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The crude 3-bromobenzoyl chloride is then purified by vacuum distillation to yield a clear liquid.
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Part 2: Coupling Reaction to Yield tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate
The final step is the acylation of N-Boc-ethylenediamine with 3-bromobenzoyl chloride. This is a nucleophilic acyl substitution reaction where the primary amine of N-Boc-ethylenediamine attacks the electrophilic carbonyl carbon of the acyl chloride.[3][4]
Experimental Protocol: Synthesis of tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate
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Materials: N-Boc-ethylenediamine, 3-bromobenzoyl chloride, an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran), and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).
-
Procedure:
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N-Boc-ethylenediamine (1.0 equivalent) and the non-nucleophilic base (1.1-1.2 equivalents) are dissolved in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
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The solution is cooled to 0°C in an ice bath.
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A solution of 3-bromobenzoyl chloride (1.0-1.05 equivalents) in the same anhydrous solvent is added dropwise to the cooled amine solution over 15-30 minutes.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The reaction progress is monitored by TLC.
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Upon completion, the reaction is quenched by the addition of water. The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
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The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford tert-butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate as a solid.
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Physicochemical and Spectroscopic Properties
The following table summarizes the key properties of the reactants and the expected properties of the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| N-Boc-ethylenediamine | C₇H₁₆N₂O₂ | 160.21 | Viscous oil or low-melting solid |
| 3-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | Clear liquid |
| tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate | C₁₄H₁₉BrN₂O₃ | 343.22 | White to off-white solid |
Expected Spectroscopic Data:
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¹H NMR: The spectrum is expected to show signals for the tert-butyl protons (a singlet around 1.4 ppm), the methylene protons of the ethylenediamine linker (two multiplets between 3.2 and 3.6 ppm), the aromatic protons of the 3-bromophenyl ring (multiplets between 7.2 and 7.8 ppm), and two broad signals for the N-H protons of the carbamate and the amide.
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¹³C NMR: The spectrum should display signals for the tert-butyl carbons (around 28 and 80 ppm), the methylene carbons (in the 40-45 ppm range), the aromatic carbons (between 120 and 135 ppm), and the two carbonyl carbons (one for the carbamate around 156 ppm and one for the amide around 167 ppm).
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IR Spectroscopy: Characteristic absorption bands are expected for the N-H stretching of the carbamate and amide (around 3300 cm⁻¹), the C=O stretching of the carbamate (around 1690 cm⁻¹) and the amide (around 1640 cm⁻¹, Amide I band), and the N-H bending of the amide (around 1540 cm⁻¹, Amide II band).
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Mass Spectrometry: The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.
Workflow and Reaction Mechanism
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis and characterization of the target compound.
Mechanism of Amide Formation
Caption: Mechanism of the nucleophilic acyl substitution reaction.
Potential Applications in Drug Discovery
The structural motifs present in tert-butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate are found in numerous biologically active compounds. The Boc-protected diamine scaffold is a common building block in the synthesis of protease inhibitors, receptor antagonists, and other pharmaceuticals. For instance, similar structures are used as linkers in Proteolysis Targeting Chimeras (PROTACs), which are a novel class of drugs designed to degrade specific proteins.[5]
The bromophenyl group can serve as a precursor for introducing functionalities that modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. Furthermore, amide-containing compounds have a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][6] The title compound, therefore, represents a versatile starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Conclusion
This technical guide has outlined a reliable and efficient synthetic route for the preparation of tert-butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate. By providing detailed, step-by-step protocols for the synthesis of the necessary precursors and the final coupling reaction, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The discussion of the expected physicochemical and spectroscopic properties will aid in the characterization and quality control of the synthesized compound. The versatile nature of this molecule, with its multiple points for chemical modification, underscores its potential as a key intermediate in the development of novel therapeutics.
References
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PubChem. tert-Butyl 3-bromobenzylcarbamate. National Center for Biotechnology Information. [Link]
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Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
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National Center for Biotechnology Information. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. [Link]
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PubChemLite. tert-Butyl n-[2-(2-amino-3-phenylpropanamido)ethyl]carbamate. [Link]
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PubChem. tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate. [Link]
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